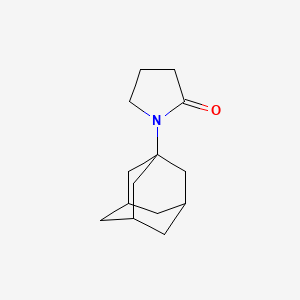

1-(1-Adamantyl)pyrrolidin-2-one

カタログ番号 B2759048

CAS番号:

3716-62-9

分子量: 219.328

InChIキー: MLSPGERYUBJGGP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

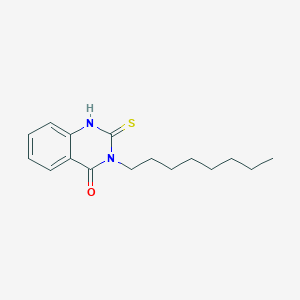

1-(1-Adamantyl)pyrrolidin-2-one is a useful research chemical compound used in the preparation of compounds related to 1-??adamantamine as antiviral agents . It’s a compound that has been used in the synthesis of various derivatives of adamantane .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-bromadamantane with pyrrolidin-2-one . A number of framework compounds containing a pyrrolidin-2-one fragment either in the side chain or as part of the framework system were synthesized . The synthesis of the starting 2-(5-oxohomoadamantyl)acetic acid was carried out by cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Molecular Structure Analysis

The molecular formula of this compound is C14H21NO . It’s a compound that contains a pyrrolidin-2-one fragment either in the side chain or as part of the framework system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-bromadamantane with pyrrolidin-2-one . Other reactions include the cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not explicitly mentioned in the search results, physical properties of similar compounds include density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用

Catalytic Activities and Chemical Transformations

- The study of Co(II) complexes, including the interaction with 1-adamantyl groups, focuses on carbon-hydrogen insertion chemistry, demonstrating the potential for nitrene species to facilitate novel chemical transformations (Grant et al., 2016). This work highlights the versatility of adamantyl derivatives in catalyzing complex chemical processes.

Antimicrobial and Anti-inflammatory Activities

- Adamantyl derivatives, such as 1-adamantylamino compounds, have been shown to possess potent activity against influenza A virus, underscoring their potential in antiviral therapies (Stamatiou et al., 2001). Additionally, adamantyl-substituted oxadiazoles and thiadiazoles exhibit antimicrobial and anti-inflammatory properties, further expanding the therapeutic applications of adamantyl compounds (Kadi et al., 2007).

Polymer Science and Materials Chemistry

- In the realm of polymer science, adamantyl groups have been utilized to enhance the properties of polymers, such as in the polymerization of 5-(1-adamantyloxy)-2H-pyrrole-2-one, which leads to polymers with interesting photochemical and thermal properties (Wilson, 1976). The presence of adamantyl groups contributes to the development of materials with desirable characteristics, including improved stability and functionality.

Broad-Spectrum Antibacterial Candidates

- Research into adamantane-1-carbohydrazide derivatives has yielded compounds with significant broad-spectrum antibacterial activity, demonstrating the potential of adamantyl derivatives in addressing antibiotic resistance and developing new antibacterial agents (Al-Wahaibi et al., 2020).

Molecular Recognition and Assembling

- The versatility of adamantyl derivatives in molecular recognition and assembly is exemplified by the ability of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane to form one-dimensional motifs, highlighting the utility of adamantyl compounds in supramolecular chemistry and the design of molecular assemblies (Karle et al., 1997).

将来の方向性

特性

IUPAC Name |

1-(1-adamantyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSPGERYUBJGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

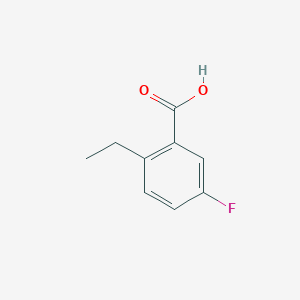

2-Ethyl-5-fluorobenzoic acid

959992-78-0

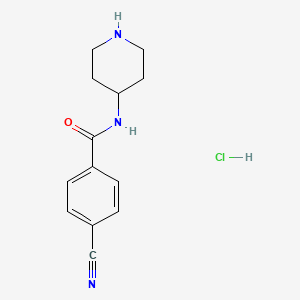

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride

1286275-77-1

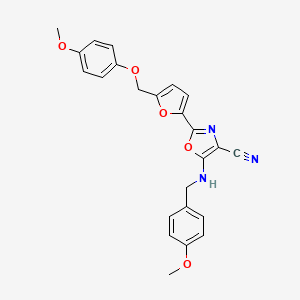

![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)

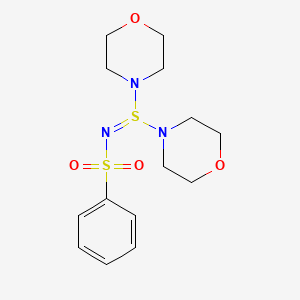

![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)

![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)

![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)